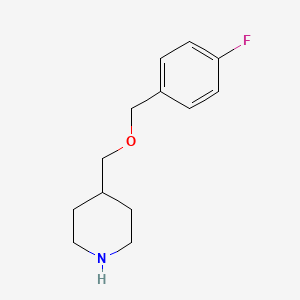

4-(4-Fluorobenzyloxymethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)methoxymethyl]piperidine |

InChI |

InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-4,12,15H,5-10H2 |

InChI Key |

AGHACFWAYCXLJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COCC2=CC=C(C=C2)F |

Origin of Product |

United States |

The Piperidine Scaffold: a Privileged Structure in Drug Discovery

The concept of "privileged structures" is a cornerstone of medicinal chemistry, referring to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. drugbank.com These frameworks offer a versatile template for designing compound libraries, which can accelerate the discovery of new drugs. ajchem-a.comdtic.mil The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent examples of a privileged structure in pharmaceutical science. google.com

The utility of the piperidine scaffold is demonstrated by its presence in a vast number of approved drugs and natural alkaloids. google.com Its key features include:

Structural Versatility: The piperidine ring exists in a stable "chair" conformation, allowing for precise three-dimensional arrangements of substituents at its various positions. This spatial orientation is crucial for optimizing interactions with biological targets.

Physicochemical Modulation: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve solubility and other pharmacokinetic properties. The ring itself provides a balance of hydrophilicity and lipophilicity that can be fine-tuned through substitution. nih.gov

Synthetic Accessibility: Robust and well-established synthetic methods are available for creating a wide array of substituted piperidines, making it an attractive and practical starting point for medicinal chemistry campaigns.

The introduction of chiral centers into the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate physicochemical properties. nih.gov This adaptability has led to the incorporation of piperidine derivatives in more than twenty classes of pharmaceuticals, targeting a broad spectrum of diseases.

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Donepezil | Acetylcholinesterase Inhibitor (Alzheimer's Disease) |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Paroxetine | Selective Serotonin (B10506) Reuptake Inhibitor (Antidepressant) |

| Loratadine | Antihistamine |

| Ropivacaine | Local Anesthetic |

This table provides illustrative examples and is not exhaustive.

Fluorinated Piperidine Derivatives in Pharmaceutical Research

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in modern medicinal chemistry. americanelements.com Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological profile. americanelements.comscielo.org.mx When applied to the already valuable piperidine (B6355638) scaffold, fluorination opens new avenues for optimizing drug-like properties.

Key advantages of incorporating fluorine into piperidine derivatives include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability.

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions (such as hydrogen bonds and electrostatic interactions) with the target protein. scielo.org.mx

Modulation of Basicity (pKa): Placing a fluorine atom near the piperidine nitrogen can lower its basicity (pKa). This is a critical tool for fine-tuning a compound's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and off-target activity (e.g., hERG channel binding).

Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.

The synthesis of fluorinated piperidines is an active area of research, with methods being developed to create specific stereoisomers where the fluorine atom is fixed in either an axial or equatorial position, which can significantly impact the molecule's biological and physicochemical properties. Consequently, fluorinated piperidines are indispensable components in the development of pharmaceuticals for a range of applications.

Contextualizing 4 4 Fluorobenzyloxymethyl Piperidine

Key Synthetic Routes to the Piperidine Core

The piperidine scaffold is a fundamental structural unit in numerous pharmaceutical agents. Its synthesis has been extensively explored, leading to a variety of reliable methods. The primary strategies for assembling the piperidine core, which serves as the foundation for this compound, include intramolecular cyclization, reductive amination, and the hydrogenation of pyridine (B92270) precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a robust and versatile strategy for the stereocontrolled synthesis of substituted piperidines. These methodologies rely on the formation of a carbon-nitrogen or carbon-carbon bond to close a pre-functionalized acyclic precursor.

A prevalent method involves the cyclization of ω-haloamines, where a terminal amino group nucleophilically attacks an alkyl halide within the same molecule. A key factor in this approach is controlling the regioselectivity of the ring closure. For example, the microwave-assisted 6-exo-tet cyclization of 2-(2-cyano-2-phenylethyl)aziridines, following alkylation with 1-bromo-2-chloroethane, has been successfully employed to generate substituted piperidines. nih.govacs.org

The aza-Michael reaction, another significant intramolecular cyclization technique, entails the conjugate addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. nih.gov This method is particularly effective for constructing polysubstituted piperidines, and the use of organocatalysis has enabled the development of enantioselective variations, yielding chiral piperidine derivatives. nih.gov

Radical cyclizations also offer a powerful avenue to the piperidine core. These reactions typically proceed by generating a radical on an acyclic precursor, which subsequently undergoes cyclization. Furthermore, the ring-opening of activated aziridines followed by intramolecular cyclization provides a sophisticated route to highly functionalized piperidines. For instance, 2-(2-cyano-2-phenylethyl)aziridines have been converted into 2-chloromethyl-4-phenylpiperidine-4-carbonitriles through a sequence of alkylation and cyclization. nih.govacs.org

| Intramolecular Cyclization Approach | Key Features | Precursor Type | Bond Formed | Stereocontrol |

|---|---|---|---|---|

| ω-Haloamine Cyclization | Can be promoted by base or heat. | Acyclic amine with a terminal halide. | C-N | Can be achieved with chiral precursors. |

| Intramolecular aza-Michael Reaction | Forms a C-N bond via conjugate addition. | Amine tethered to an α,β-unsaturated carbonyl. | C-N | High stereoselectivity is possible with organocatalysts. nih.gov |

| Radical Cyclization | Versatile for various substitution patterns. | Acyclic precursor with a radical initiator. | C-C or C-N | Can be influenced by the substrate and reaction conditions. |

| Aziridine (B145994) Ring-Opening/Cyclization | Provides access to highly functionalized piperidines. | Substituted aziridines. | C-N | Stereochemistry of the aziridine can be transferred to the product. nih.govacs.org |

Reductive Amination Strategies

Reductive amination is a highly efficient and widely utilized method for the synthesis of piperidines, especially for N-substituted derivatives. This reaction typically involves the condensation of a dicarbonyl compound with a primary amine, followed by the in situ reduction of the resulting iminium ion intermediates.

A classic illustration of this strategy is the reaction of a 1,5-dicarbonyl compound with a primary amine, which, after a double condensation and subsequent reduction, affords a piperidine ring. The choice of the reducing agent is critical to prevent premature reduction of the carbonyl groups. Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride.

Moreover, one-pot tandem reductive amination-transamidation-cyclization reactions have been developed for the synthesis of substituted piperazin-2-ones, which can be further transformed into piperidines. organic-chemistry.orgnih.gov These multi-reaction sequences provide a streamlined pathway to complex heterocyclic structures.

| Reductive Amination Strategy | Reactants | Key Intermediates | Common Reducing Agents | Advantages |

|---|---|---|---|---|

| 1,5-Dicarbonyl and Primary Amine | A 1,5-dicarbonyl compound and a primary amine. | Dihydropyridinium and/or iminium ions. | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride. | High efficiency and good functional group tolerance. |

| Tandem Reductive Amination-Cyclization | N-(2-oxoethyl)amides and α-amino esters. | Iminium ions. | Not specified in the provided text. | One-pot synthesis of complex heterocycles. organic-chemistry.orgnih.gov |

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of pyridine and its derivatives stands as one of the most direct and atom-economical routes to the piperidine core. This approach entails the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring, typically facilitated by a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.

Heterogeneous catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum on carbon (Pt/C) are frequently employed for this transformation. researchgate.net The selection of the catalyst, solvent, temperature, and hydrogen pressure can profoundly impact the reaction's efficiency and selectivity, particularly when other reducible functional groups are present in the substrate. For instance, in the hydrogenation of 4-(4-fluorobenzyl)pyridine, Rh/C has been identified as a highly effective catalyst for the synthesis of 4-(4-fluorobenzyl)piperidine. researchgate.net

A significant challenge in the hydrogenation of substituted pyridines is the prevention of the over-reduction of other functionalities, such as a phenyl group. Judicious selection of the catalyst and reaction conditions is paramount to achieving the desired chemoselectivity. For example, a standard Pd/C catalyst can be utilized to selectively hydrogenate the pyridine ring of 4-phenylpyridine (B135609) over the phenyl ring, yielding 4-phenylpiperidine (B165713). d-nb.info

Recent research has been directed towards the development of more active and selective catalysts that can function under milder reaction conditions. For example, ruthenium-based catalysts have demonstrated high activity in the hydrogenation of pyridine to piperidine. cjcatal.com Additionally, metal-free transfer hydrogenation methods are emerging as a sustainable alternative to traditional hydrogenation techniques. nih.gov

| Catalyst System | Typical Substrate | Key Reaction Conditions | Selectivity Considerations |

|---|---|---|---|

| Rhodium on Carbon (Rh/C) | Substituted pyridines | Hydrogen gas, various solvents (e.g., methanol, ethanol). researchgate.net | High activity and can be selective under optimized conditions. researchgate.net |

| Palladium on Carbon (Pd/C) | Substituted pyridines | Hydrogen gas, various solvents (e.g., ethyl acetate). d-nb.info | Good for selective hydrogenation of the pyridine ring over a phenyl ring. d-nb.info |

| Platinum on Carbon (Pt/C) | Substituted pyridines | Hydrogen gas, various solvents. researchgate.net | Can be highly active but may lead to over-reduction. |

| Ruthenium on Carbon (Ru/C) | Pyridine | Hydrogen gas, 100 °C, 3.0 MPa H2. cjcatal.com | High conversion and selectivity to piperidine. cjcatal.com |

Introduction of the 4-Fluorobenzyloxymethyl Moiety

Following the synthesis of the piperidine core, the introduction of the 4-fluorobenzyloxymethyl group at the 4-position is the next critical stage. This is generally accomplished in a two-step sequence, beginning with the installation of a hydroxymethyl group at the 4-position of the piperidine ring, which is then followed by an etherification reaction.

Etherification Reactions for Benzyloxymethyl Substituents

The Williamson ether synthesis is the most prevalent and versatile method for the formation of the ether linkage in this compound. masterorganicchemistry.com This reaction proceeds via the nucleophilic substitution of a halide by an alkoxide. For this specific synthesis, the alkoxide is generated from 4-(hydroxymethyl)piperidine (also known as 4-piperidinemethanol), which then reacts with an appropriate 4-fluorobenzyl halide.

The reaction is typically conducted in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, which deprotonates the hydroxyl group of 4-(hydroxymethyl)piperidine to form the more reactive alkoxide nucleophile. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently used to facilitate the SN2 reaction. richmond.edu

To prevent the piperidine nitrogen from acting as a competing nucleophile, it is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This protecting group can be readily removed in a subsequent step if the desired final product requires a free secondary amine.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Considerations |

|---|---|---|---|---|

| 4-(Hydroxymethyl)piperidine (or its N-protected derivative) | 4-Fluorobenzyl chloride or 4-Fluorobenzyl bromide | Sodium hydride (NaH), Potassium tert-butoxide | Dimethylformamide (DMF), Tetrahydrofuran (THF) | N-protection of the piperidine may be necessary to prevent N-alkylation. The choice of leaving group on the benzyl (B1604629) halide (Cl, Br) can affect reaction rates. masterorganicchemistry.comrichmond.edu |

Strategic Functionalization at the Piperidine 4-Position

The installation of a hydroxymethyl group at the 4-position of the piperidine ring is a necessary precursor to the subsequent etherification. This functionalization can be accomplished through several synthetic strategies, contingent on the chosen starting material.

A frequently employed method is the reduction of a 4-carboxypiperidine derivative. For instance, ethyl piperidine-4-carboxylate can be effectively reduced to 4-(hydroxymethyl)piperidine using a potent reducing agent like lithium aluminum hydride (LiAlH4). sigmaaldrich.comthermofisher.com

Alternatively, direct C-H functionalization of the piperidine ring at the 4-position offers a more atom-economical route, though achieving high regioselectivity can be challenging. Research has demonstrated that the use of specific rhodium catalysts in conjunction with appropriate N-protecting groups can direct functionalization to the C4 position. nih.govresearchgate.net For example, the C-H functionalization of N-α-oxoarylacetyl-piperidines catalyzed by Rh2(S-2-Cl-5-BrTPCP)4 has been shown to yield 4-substituted analogues. nih.gov Although the direct installation of a benzyloxymethyl group via C-H activation is not explicitly detailed in the available literature, this field of research holds promise for the development of novel synthetic pathways.

| Functionalization Strategy | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| Reduction of a 4-Carboxy Piperidine Derivative | Ethyl piperidine-4-carboxylate | Lithium aluminum hydride (LiAlH4) | 4-(Hydroxymethyl)piperidine | A reliable and high-yielding method. sigmaaldrich.comthermofisher.com |

| C-H Functionalization | N-protected piperidine | Rhodium catalysts, diazo compounds | 4-substituted piperidine | Offers potential for more direct routes but requires careful control of regioselectivity. nih.govresearchgate.net |

Synthesis of Substituted N- and Ring-Modified Analogues of this compound

The synthesis of analogues of this compound involves various strategies to modify the core structure, aiming to explore structure-activity relationships for different biological targets. These modifications typically include substitutions on the piperidine nitrogen, alterations to the benzyloxy-fluorophenyl group, and the development of stereoselective methods to control the chirality of the piperidine ring.

N-Alkylation and N-Acylation

A common strategy for modifying the this compound scaffold is through N-alkylation or N-acylation of the piperidine nitrogen. These reactions introduce a wide variety of substituents, allowing for the fine-tuning of the molecule's properties.

Standard N-alkylation can be achieved by reacting the parent piperidine with an alkyl halide, such as an alkyl bromide or iodide, often in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net Another powerful method is reductive amination. This involves the reaction of the secondary amine of the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaHB(OAc)₃), to form the N-alkylated product. nih.gov

In the synthesis of a series of dopamine (B1211576) D4 receptor antagonists, 4-(benzyloxymethyl)piperidine analogues were subjected to various N-alkylation conditions. nih.gov For instance, the piperidine intermediate was reacted with different substituted benzyl bromides in the presence of cesium carbonate (Cs₂CO₃) or underwent reductive amination with various aromatic aldehydes to yield the desired N-substituted products. nih.gov

N-acylation can be performed by treating the piperidine with acyl chlorides or acid anhydrides. These reactions introduce carbonyl-containing moieties to the nitrogen atom, which can serve as important interaction points with biological targets.

| Compound ID | N-Substituent | O-Substituent | Synthetic Method |

|---|---|---|---|

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | Reductive Amination |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | Reductive Amination |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | Reductive Amination |

| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | Reductive Amination |

| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | Reductive Amination |

Modifications to the Benzyloxy-Fluorophenyl Moiety

Alterations to the benzyloxy-fluorophenyl portion of the molecule provide another avenue for creating structural diversity. The synthesis typically starts with a protected 4-(hydroxymethyl)piperidine, such as N-Boc-4-(hydroxymethyl)piperidine. The hydroxyl group is then alkylated using a variety of substituted benzyl bromides in the presence of a strong base like sodium hydride (NaH). nih.gov Subsequent deprotection of the nitrogen allows for further functionalization as described in the previous section.

This modular approach permits the introduction of various substituents on the phenyl ring of the benzyloxy group. Researchers have explored a range of electron-donating and electron-withdrawing groups to probe their effects on biological activity. nih.gov For example, starting with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a range of O-alkylated ethers were synthesized by reaction with different benzyl bromides, followed by Boc deprotection to yield the piperidine intermediates ready for N-alkylation. nih.gov

| Compound ID | N-Substituent | O-Substituent (Modified Benzyloxy Group) | Synthetic Method |

|---|---|---|---|

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | Williamson Ether Synthesis |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | Williamson Ether Synthesis |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | Williamson Ether Synthesis |

| 8d | 3-Fluoro-4-methoxybenzyl | 3-Chlorobenzyl | Williamson Ether Synthesis |

| 8g | 3-Fluoro-4-methoxybenzyl | 4-Fluorobenzyl | Williamson Ether Synthesis |

Stereoselective Synthetic Approaches for Piperidine Derivatives

The development of stereoselective methods for the synthesis of substituted piperidines is crucial, as the stereochemistry of substituents on the piperidine ring often has a profound impact on biological activity. Various approaches have been developed to synthesize enantiomerically pure or enriched piperidine derivatives.

One strategy involves the use of chiral starting materials. For instance, an asymmetric conjugate addition reaction has been employed as a key step in the synthesis of (3S,4R)-(-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, a key intermediate for (-)-paroxetine. researchgate.net This demonstrates how chirality can be introduced early in the synthetic sequence and carried through to the final product.

Another approach is the development of stereoselective cyclization reactions. A one-pot synthesis of substituted piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates high diastereoselectivity in the ring-forming step, providing a flexible route to various substituted piperidines. nih.gov The resulting piperidin-4-ol products have a free nitrogen atom that can be readily derivatized. nih.gov

Furthermore, diastereoselective syntheses have been developed starting from acyclic precursors. For example, new chiral zwitterionic bicyclic lactams have been synthesized from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.gov These intermediates have been used for the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine. nih.gov Such methodologies allow for the generation of multiple new stereogenic centers with high diastereoselectivity.

Impact of the Piperidine Ring System on Biological Activity

The piperidine ring is a fundamental scaffold in many pharmacologically active compounds, and its conformation and substitution patterns are critical determinants of biological activity.

The three-dimensional arrangement of the piperidine ring and the spatial orientation of its substituents significantly affect how a molecule interacts with its biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can be positioned in either an axial or equatorial orientation, and this can have a profound impact on binding affinity. For a related series of 3-[(aryl)(4-fluorobenzyloxymethyl)piperidine] derivatives, which are potent ligands for the serotonin (B10506) transporter (SERT), the substitution pattern on the piperidine ring is a key factor in their activity. nih.govoup.comovid.com

The nitrogen atom of the piperidine ring is a key feature, often involved in crucial interactions with biological targets, such as forming salt bridges with acidic residues in a binding pocket. The nature of the substituent on this nitrogen can modulate the basicity (pKa) of the nitrogen, its steric bulk, and its potential for additional interactions, thereby influencing binding affinity and selectivity.

In many classes of piperidine-based ligands, N-alkylation or N-acylation can significantly alter pharmacological activity. For instance, in the context of SERT ligands, the presence of a protonated nitrogen at physiological pH is often critical for interaction with a key aspartate residue in the transporter. nih.govoup.comovid.com The size and nature of the N-substituent can also impact selectivity for different transporters or receptors. While the parent this compound has a hydrogen on the nitrogen, derivatization with various alkyl or aryl groups would be a primary strategy to modulate its biological profile.

Contribution of the Fluorinated Benzyl Ether Moiety to Molecular Recognition

The fluorinated benzyl ether portion of the molecule plays a significant role in molecular recognition through various non-covalent interactions.

The introduction of a fluorine atom to a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. The fluorine atom at the para-position of the benzyl ring in this compound derivatives can influence binding affinity through several mechanisms. Fluorine is highly electronegative and can participate in favorable electrostatic interactions with the target protein. It can also form non-classical hydrogen bonds with suitable donors. Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in the binding site. nih.gov

In a study of 3-[(aryl)(4-fluorobenzyloxymethyl)piperidine] derivatives as SERT inhibitors, the presence of the 4-fluoro substituent on the benzyloxy group was a consistent feature in compounds exhibiting high affinity. nih.govoup.comovid.com This suggests that this specific substitution is beneficial for interaction with SERT. The electronic effects of the fluorine atom can also influence the conformation of the benzyl ether moiety, potentially pre-organizing the ligand for optimal binding.

The following table presents the binding affinities (Ki) of a series of 3-[(aryl)(4-fluorobenzyloxymethyl)piperidine] derivatives for the serotonin transporter (SERT), highlighting the impact of aryl substituents on binding.

| Compound | Aryl Group (R) | Ki (nM) for SERT |

|---|---|---|

| 1 | Phenyl | 2.1 |

| 2 | 4-Fluorophenyl | 17 |

| 3 | 4-Trifluoromethylphenyl | 6.5 |

| 4 | 3,5-bis(Trifluoromethyl)phenyl | 400 |

The ether linkage in the this compound scaffold provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding to its target. The oxygen atom of the ether can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in the binding site.

The benzyl group itself contributes to binding primarily through hydrophobic and aromatic interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. In the case of SERT inhibitors, these interactions are crucial for anchoring the ligand in the binding pocket. The combination of the flexible ether linkage and the rigid aromatic benzyl group allows for a precise positioning of the molecule to maximize these favorable interactions. nih.govoup.comovid.com

Computational Approaches in SAR Elucidation for Piperidine Derivatives

Computational methods are invaluable tools for understanding the SAR of piperidine derivatives at the molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide detailed insights into ligand-target interactions and guide the design of new, more potent compounds.

Molecular docking studies can predict the preferred binding mode of this compound derivatives within the active site of a target protein. This can help to rationalize the observed SAR and identify key interactions that contribute to binding affinity. For example, docking studies of related SERT inhibitors have highlighted the importance of the interaction between the protonated piperidine nitrogen and a specific aspartate residue. nih.govoup.comovid.com

MD simulations can provide a dynamic picture of the ligand-target complex, revealing how the conformational flexibility of the ligand and the protein influence binding. These simulations can also be used to calculate binding free energies, which can be compared with experimental data to validate the binding model.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel derivatives and prioritize them for synthesis and testing.

Preclinical Metabolic and Pharmacokinetic Investigations of 4 4 Fluorobenzyloxymethyl Piperidine Analogues

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes)

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. researchgate.net These assays typically involve incubating the test compound with liver subcellular fractions, most commonly liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes. nih.gov The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS), to determine key parameters like half-life (t½) and in vitro intrinsic clearance (CLint). researchgate.net

For piperidine-containing compounds, metabolic stability can be significantly influenced by the nature of the heterocyclic ring. For instance, studies have shown that replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring can lead to improved metabolic stability in rat liver microsomes for certain classes of compounds. nih.gov

Below is a representative data table illustrating how results from an in vitro metabolic stability assay in human liver microsomes (HLM) might be presented for a series of hypothetical 4-(4-Fluorobenzyloxymethyl)piperidine analogues.

Table 1: In Vitro Metabolic Stability of Hypothetical Analogues in Human Liver Microsomes This table is for illustrative purposes and does not represent actual experimental data for the named compounds.

| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|---|

| Analogue A | Parent Structure | 25 | 55.4 |

| Analogue B | Methyl group on piperidine ring | 45 | 30.9 |

| Analogue C | Replacement of piperidine with piperazine | 15 | 92.4 |

Identification of Major Metabolic Pathways (e.g., N-Dealkylation)

Identifying the primary routes of metabolism is crucial for understanding a compound's clearance mechanism and predicting potential drug-drug interactions or the formation of active or toxic metabolites. For compounds containing an N-substituted piperidine moiety, such as N-benzylpiperidines, several metabolic pathways are common.

N-dealkylation is frequently a major metabolic pathway for therapeutic agents containing a 4-aminopiperidine (B84694) moiety or other N-alkylated piperidines. acs.org This reaction, primarily catalyzed by CYP450 enzymes like CYP3A4, involves the oxidative removal of the alkyl or benzyl (B1604629) group attached to the piperidine nitrogen. acs.orgresearchgate.net The process is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously cleaves to yield the dealkylated piperidine and a corresponding aldehyde.

Other potential metabolic pathways for this scaffold include:

Piperidine Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, often at the carbon alpha to the nitrogen, which can lead to the formation of a lactam. acs.org

Aromatic Hydroxylation: The 4-fluorobenzyl group may undergo hydroxylation on the aromatic ring.

Ether Cleavage: The ether linkage between the benzyl group and the piperidinemethyl moiety could be a site for O-dealkylation.

The major expected metabolic pathways for a this compound scaffold are summarized in the table below.

Table 2: Potential Metabolic Pathways for the this compound Scaffold This table illustrates theoretically possible metabolic pathways.

| Pathway | Description | Resulting Metabolite Type |

|---|---|---|

| N-Dealkylation | Cleavage of the group attached to the piperidine nitrogen. | Primary or secondary amine |

| Piperidine Oxidation | Hydroxylation of the piperidine ring. | Hydroxypiperidine derivative |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | Phenolic derivative |

Influence of Structural Modifications on Metabolic Clearance in Preclinical Models

Medicinal chemistry efforts often focus on modifying a lead structure to enhance its metabolic stability and reduce clearance, thereby improving its pharmacokinetic profile. For this compound analogues, several structural modification strategies can be employed.

Introducing steric hindrance near a metabolically liable site is a common tactic. For example, adding alkyl substituents to the piperidine ring can impede the approach of CYP450 enzymes, thereby slowing the rate of oxidation and improving stability in rat and human microsomes. researchgate.net

As previously mentioned, the nature of the heterocyclic ring itself is critical. Replacing a more metabolically susceptible ring system (like piperazine) with piperidine has proven effective in enhancing metabolic stability for certain compound series. nih.gov

The following table illustrates how hypothetical structural modifications could influence metabolic clearance.

Table 3: Influence of Hypothetical Structural Modifications on Metabolic Clearance This table is for illustrative purposes and does not represent actual experimental data.

| Compound | Structural Modification from Parent | Expected Impact on Metabolic Clearance | Rationale |

|---|---|---|---|

| Parent | This compound | Baseline | Reference compound. |

| Analogue 1 | α-Methyl group on piperidine ring | Decrease | Steric shielding of a potential site of oxidation. |

| Analogue 2 | N-t-butyl group instead of N-H | Decrease | Steric hindrance preventing N-dealkylation. |

Impact on Preclinical Pharmacokinetic Profiles (e.g., Lipophilicity-Metabolism Relationship)

A clear relationship often exists between lipophilicity and metabolic stability. For some classes of fluorinated piperidine derivatives, a direct correlation has been observed where increased lipophilicity leads to a faster rate of degradation in human liver microsomes. nih.gov Highly lipophilic compounds may partition more readily into the lipid membranes of the endoplasmic reticulum, where CYP450 enzymes are located, increasing their susceptibility to metabolism.

Table 4: Illustrative Lipophilicity-Metabolism Relationship for Hypothetical Analogues This table is for illustrative purposes and does not represent actual experimental data.

| Compound ID | Modification | Calculated logP | In Vitro CLint (µL/min/mg) |

|---|---|---|---|

| Analogue X | Parent Structure | 3.1 | 55 |

| Analogue Y | Added hydroxyl group | 2.5 | 30 |

Applications As Precursors and Synthetic Intermediates in Pharmaceutical Sciences

Role in the Synthesis of Advanced Pharmaceutical Compounds

While specific, named pharmaceutical compounds directly synthesized from 4-(4-Fluorobenzyloxymethyl)piperidine are not extensively detailed in publicly available research, the structural motif is integral to the development of potent and selective ligands for various biological targets. The piperidine (B6355638) core is a common feature in many centrally active drugs, and its combination with the fluorinated benzyl (B1604629) group allows for the exploration of structure-activity relationships in drug discovery programs. For instance, the related precursor, 4-(4-fluorobenzoyl)piperidine, is utilized in the synthesis of novel sigma-1 (σ1) receptor ligands. This suggests that this compound would be a key intermediate in the synthesis of analogous compounds where the carbonyl linker is replaced by an ether linkage, potentially altering the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Development of Radioligands for Molecular Imaging (e.g., Positron Emission Tomography for Sigma Receptors)

The development of radioligands for Positron Emission Tomography (PET) is a critical area of research for visualizing and quantifying biological targets in vivo. The sigma-1 receptor is of particular interest due to its involvement in various neurological and psychiatric disorders. While direct evidence of this compound being used to create a PET radioligand for sigma receptors is limited, the synthesis of other piperidine-based radioligands provides a strong rationale for its potential in this area.

For example, structurally similar piperidine derivatives have been successfully radiolabeled with Fluorine-18 (¹⁸F) to create selective σ1 receptor PET tracers. The synthesis of these tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. The this compound scaffold is well-suited for such modifications, either by introducing a leaving group on the piperidine nitrogen or by utilizing the fluorine atom on the benzyl ring for isotopic exchange.

However, a study involving the related moiety, 4-(4-[¹⁸F]-fluorobenzyl)piperidine, in the development of PET radiotracers for NR2B NMDA receptors, highlighted a potential challenge of in vivo defluorination. This finding underscores the importance of careful molecular design and metabolic profiling when developing ¹⁸F-labeled radiotracers based on this scaffold.

Strategic Building Block in Complex Chemical Syntheses

The utility of this compound as a strategic building block lies in its bifunctional nature. The secondary amine of the piperidine ring provides a reactive handle for a wide range of chemical transformations, including alkylation, acylation, and reductive amination. This allows for the introduction of diverse substituents to explore and optimize biological activity.

In a multi-step synthesis, the this compound core can be introduced early in the synthetic route. The piperidine nitrogen can be protected, allowing for modifications at other positions, and then deprotected for subsequent functionalization. The fluorobenzyl ether portion of the molecule can contribute to the final pharmacophore or serve as a stable structural element. The modular nature of this building block enables the systematic synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery projects. While specific examples of complex syntheses starting from this exact compound are not readily found in the literature, the principles of synthetic chemistry highlight its potential as a versatile intermediate.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 4-(4-Fluorobenzyloxymethyl)piperidine

The current research landscape for this compound is primarily situated within the broader context of piperidine (B6355638) derivatives in medicinal chemistry. Piperidines are recognized as significant synthetic fragments in the design of pharmaceuticals and are present in numerous classes of drugs. nih.gov Direct and extensive studies focusing exclusively on this compound are not widely documented in publicly available research. However, the scientific community has shown considerable interest in structurally related compounds, providing valuable insights into the potential applications and research directions for this specific molecule.

Research on analogous structures, such as 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, has identified them as potent antagonists for the Dopamine (B1211576) 4 Receptor (D4R). nih.govchemrxiv.orgresearchgate.net These studies underscore the potential of fluorinated piperidine ethers in the development of treatments for conditions like L-DOPA-induced dyskinesias in Parkinson's disease. nih.govchemrxiv.org The structure-activity relationship (SAR) studies in these related series have revealed that modifications to the piperidine ring and the aromatic ether moiety can significantly impact binding affinity and selectivity for dopamine receptor subtypes. nih.govchemrxiv.orgresearchgate.net For instance, the introduction of fluorine atoms has been shown to modulate the physicochemical properties of the molecule, which can, in turn, affect its biological activity. nih.gov

Furthermore, the 4-benzylpiperidine (B145979) substructure, which is closely related to the compound , is a known pharmacophore. For example, 4-(4-fluorobenzyl)piperidine has been identified as an experimental compound with potential interactions with beta-secretase 1, an enzyme implicated in Alzheimer's disease. drugbank.com This suggests that the this compound scaffold could also be explored for its potential in neurodegenerative disorders.

The synthesis of piperidine derivatives is a well-established field, with various methods available for the construction of the piperidine ring and its functionalization. nih.gov These synthetic strategies can be adapted for the production of this compound and its derivatives, facilitating further investigation into their chemical and biological properties.

Unexplored Research Avenues for this compound Derivatives

Given the foundational knowledge from related piperidine scaffolds, several unexplored research avenues for derivatives of this compound present themselves. These avenues offer the potential to uncover novel therapeutic agents with improved efficacy and selectivity.

One promising direction is the systematic exploration of substitutions on both the piperidine ring and the fluorobenzyl group. The introduction of additional functional groups could modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For example, derivatization of the piperidine nitrogen could lead to a library of compounds with diverse biological activities.

A significant area for investigation would be the expansion of biological screening to a wider range of therapeutic targets. While related compounds have shown activity at dopamine receptors and beta-secretase 1, the this compound scaffold has not been extensively profiled against other receptors, enzymes, and ion channels. nih.govdrugbank.com High-throughput screening of a library of its derivatives could identify novel activities in areas such as oncology, inflammation, and infectious diseases, where piperidine-containing compounds have previously shown promise. nih.govnih.gov

Furthermore, the development of stereoselective synthetic methods for this compound derivatives is a critical and underexplored area. The stereochemistry of piperidine derivatives can have a profound impact on their biological activity. nih.gov Investigating the synthesis and biological evaluation of individual enantiomers and diastereomers could lead to the discovery of more potent and selective drug candidates with potentially fewer side effects.

Finally, the physicochemical properties of this compound and its derivatives warrant deeper investigation. Studies on their stability, solubility, and metabolic profiles are essential for their development as drug candidates. nih.gov For instance, understanding the metabolic fate of the fluorobenzyl ether linkage is crucial for predicting the in vivo behavior of these compounds.

Prospects for Novel Drug Development Based on this Scaffold

The this compound scaffold holds considerable promise for the development of novel drugs due to the privileged nature of the piperidine moiety in medicinal chemistry. nih.govnih.gov The inherent structural features of this scaffold, including the basic piperidine nitrogen and the fluorinated aromatic ring, provide a versatile platform for the design of new therapeutic agents.

The demonstrated activity of related compounds at CNS targets suggests a strong potential for the development of drugs for neurological and psychiatric disorders. nih.govchemrxiv.org By optimizing the structure of this compound, it may be possible to develop selective ligands for various G-protein coupled receptors (GPCRs) or enzymes involved in neurodegenerative processes. The presence of the fluorine atom can enhance metabolic stability and binding affinity, which are desirable properties for CNS drug candidates.

Beyond the central nervous system, the piperidine scaffold is a common feature in drugs targeting a wide array of diseases. nih.gov Therefore, derivatives of this compound could be investigated for their potential as anticancer, antiviral, or anti-inflammatory agents. The modular nature of the scaffold allows for the facile synthesis of diverse libraries of compounds for screening against these targets.

The development of novel drug delivery systems for this compound-based compounds could also be a fruitful area of research. For instance, the basic nitrogen of the piperidine ring could be utilized for the formation of salts with improved solubility and bioavailability.

Q & A

Q. What alternative synthetic routes improve scalability?

- Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener synthesis. suggests catalytic piperidine in Knoevenagel condensation achieves >50% yield without column chromatography .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.92 (s, 2H, OCH₂), 7.05–7.2 (m, 4H, Ar) | |

| HRMS | m/z 421.1 [M+H]⁺ | |

| HPLC Retention Time | 18.2 min (C18 column, 70:30 MeOH:H₂O) |

Q. Table 2. Pharmacological Profiling Parameters

| Assay | Protocol | Reference |

|---|---|---|

| NMDA Receptor IC₅₀ | Xenopus oocyte electrophysiology | |

| MES Anticonvulsant | ED₅₀ via intravenous administration in mice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.